molecular formula C20H17ClFN3O2S2 B2450647 N-(4-chlorophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953993-31-2

N-(4-chlorophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2450647
CAS No.: 953993-31-2
M. Wt: 449.94
InChI Key: CXADLRSEPSBIGJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S2 and its molecular weight is 449.94. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S2/c1-12-2-5-15(8-17(12)22)24-18(26)9-16-10-28-20(25-16)29-11-19(27)23-14-6-3-13(21)4-7-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXADLRSEPSBIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClFN2OC_{15}H_{14}ClFN_2O, with a molecular weight of approximately 292.74 g/mol. The compound features a thiazole ring, which is crucial for its biological activity, particularly in anticancer applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following table summarizes key findings from various studies regarding its anticancer activity:

Study Cell Line IC50 (µM) Mechanism of Action
HepG2 (liver cancer)3.105Induces apoptosis via caspase activation
A431 (skin cancer)<1.98Inhibits Bcl-2 protein, leading to increased apoptosis
PC-3 (prostate cancer)3.12Induces S phase cell cycle arrest
  • VEGFR and AKT Inhibition : The compound has shown promising inhibitory effects on VEGFR-2 and AKT pathways, which are critical in cancer cell proliferation and survival. The reported IC50 values demonstrate effective inhibition at low concentrations, indicating high potency.
  • Apoptosis Induction : Mechanistic studies reveal that the compound induces apoptosis in cancer cells through caspase activation, suggesting a potential for therapeutic applications in oncology.
  • Cell Cycle Arrest : The compound has been observed to cause S phase cell cycle arrest, preventing cancer cells from progressing through the cell cycle and leading to cell death.

Structure-Activity Relationship (SAR)

The thiazole moiety plays a pivotal role in enhancing the biological activity of the compound. Modifications on the phenyl rings and the amine substituents significantly affect the potency and selectivity towards cancer cells.

  • Electron-donating Groups : The presence of electron-donating groups on the phenyl rings has been associated with increased cytotoxicity.
  • Substituent Variations : Variations in substituents on the thiazole ring can modulate the interaction with target proteins, influencing both efficacy and selectivity.

Case Studies

Several case studies have investigated similar compounds with structural similarities to this compound:

  • Thiophene Derivatives : Research on thiophene derivatives has shown comparable anticancer activities, reinforcing the significance of heterocyclic compounds in drug design .
  • Thiazole-Bearing Molecules : A review highlighted various thiazole derivatives as potent antitumor agents, emphasizing their role in inhibiting critical pathways involved in cancer progression .

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the field of oncology and infectious diseases. Its structural components, including the thiazole moiety and chlorophenyl group, contribute to its pharmacological properties.

Anticancer Properties

Research has indicated that compounds containing thiazole rings demonstrate promising anticancer activity. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, showing substantial cytotoxic effects. One study reported that a related thiazole derivative exhibited an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The thiazole-containing compounds are also noted for their antimicrobial properties. In particular, N-(4-chlorophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has shown activity against Mycobacterium tuberculosis, with studies suggesting that the presence of specific functional groups enhances its efficacy against this pathogen .

General Synthetic Route

  • Formation of Thiazole : The initial step involves synthesizing thiazole derivatives through condensation reactions involving thiourea and appropriate aldehydes or ketones.
  • Acetamide Coupling : The thiazole intermediate is then reacted with acetic anhydride or acetamide in the presence of a suitable catalyst to form the final product.
  • Purification : The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Case Studies

Several case studies illustrate the effectiveness of this compound in various therapeutic contexts.

Study on Anticancer Activity

In a recent study, researchers evaluated the anticancer properties of several thiazole derivatives, including this compound. The results showed that this compound had a significant inhibitory effect on cell proliferation in human glioblastoma U251 cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Study on Antitubercular Activity

Another study focused on the antitubercular activity of thiazole derivatives, where this compound demonstrated notable efficacy against Mycobacterium tuberculosis strains . The compound's mechanism was linked to its ability to inhibit bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-chlorophenyl)-2-((4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via coupling reactions involving thiazole and acetamide derivatives. A typical approach involves reacting 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous aluminum chloride . To optimize yield, use triethylamine as a catalyst in dimethyl ketone, monitor progress via TLC, and purify via recrystallization (e.g., absolute ethanol) . Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and reaction time (e.g., 13 hours under stirring) improves purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH groups at δ 9.5–10.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via FAB-MS (e.g., [M+1]+ peaks at m/z 416.15) .
  • Elemental Analysis : Validate composition (e.g., C=66.48%, H=5.09%, N=16.85%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. antitumor studies)?

  • Answer : Discrepancies may arise from assay-specific conditions (e.g., bacterial strains, cell lines). Use orthogonal methods:

  • Dose-Response Curves : Compare IC₅₀ values across assays .
  • Structural Confirmation : Validate compound stability under assay conditions via HPLC or NMR .
  • Mechanistic Studies : Probe interactions with targets (e.g., enzyme inhibition assays) to identify off-target effects .

Q. What strategies are effective for elucidating the crystal structure and hydrogen-bonding interactions of this compound?

  • Answer :

  • X-ray Crystallography : Resolve dihedral angles (e.g., 61.8° twist between aromatic rings) and hydrogen-bond motifs (e.g., N–H⋯N bonds forming R₂²(8) dimers) .
  • Computational Modeling : Use software like Mercury to analyze packing diagrams and intermolecular interactions .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance bioactivity?

  • Answer :

  • Functional Group Analysis : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
  • Thiazole Modifications : Replace the thiazole ring with oxadiazole or pyrimidine to alter binding affinity .
  • Side-Chain Optimization : Vary the acetamide substituents (e.g., chlorophenyl to fluorophenyl) to enhance target selectivity .

Q. What are the current research gaps in understanding the pharmacokinetic properties of this compound?

  • Answer : Limited data exist on absorption/distribution. Future studies should:

  • LogP Analysis : Measure lipophilicity to predict blood-brain barrier penetration .
  • In Vitro Metabolism : Use liver microsomes to assess CYP450-mediated degradation .
  • In Vivo Half-Life : Conduct rodent studies with LC-MS quantification of plasma levels .

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